molecular formula C14H13FN2O4S B10986944 N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-fluoro-4-hydroxyquinoline-3-carboxamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-fluoro-4-hydroxyquinoline-3-carboxamide

Cat. No.: B10986944
M. Wt: 324.33 g/mol
InChI Key: BXTSXVWJKHJNAT-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-fluoro-4-hydroxyquinoline-3-carboxamide is a fluorinated quinoline derivative characterized by a 4-hydroxyquinoline core substituted at the 3-position with a carboxamide group linked to a 1,1-dioxidotetrahydrothiophen-3-yl moiety. The fluorine atom at the 6-position and the sulfone group in the tetrahydrothiophene ring are critical structural features that influence its physicochemical and pharmacological properties.

Properties

Molecular Formula

C14H13FN2O4S

Molecular Weight

324.33 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-6-fluoro-4-oxo-1H-quinoline-3-carboxamide

InChI

InChI=1S/C14H13FN2O4S/c15-8-1-2-12-10(5-8)13(18)11(6-16-12)14(19)17-9-3-4-22(20,21)7-9/h1-2,5-6,9H,3-4,7H2,(H,16,18)(H,17,19)

InChI Key

BXTSXVWJKHJNAT-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1NC(=O)C2=CNC3=C(C2=O)C=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-fluoro-4-hydroxyquinoline-3-carboxamide typically involves multiple steps, starting with the preparation of the quinoline core. The key steps include:

    Formation of the Quinoline Core: This is usually achieved through a Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Fluoro and Hydroxy Groups: Fluorination can be carried out using reagents like Selectfluor, while hydroxylation may involve the use of hydrogen peroxide or other oxidizing agents.

    Attachment of the Tetrahydrothiophene Ring: This step involves the reaction of a thiophene derivative with appropriate oxidizing agents to form the dioxidotetrahydrothiophene ring.

    Formation of the Carboxamide Group: The final step involves the reaction of the intermediate compound with an amine to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-fluoro-4-hydroxyquinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfur-containing tetrahydrothiophene ring can be further oxidized to form sulfoxides or sulfones.

    Reduction: The quinoline core can be reduced under specific conditions to form dihydroquinolines.

    Substitution: The fluoro and hydroxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA)

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles like amines, thiols, or halides

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Dihydroquinolines

    Substitution: Various substituted quinoline derivatives

Scientific Research Applications

Anticancer Activity

Quinoline derivatives have been extensively studied for their anticancer properties. Research indicates that N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-fluoro-4-hydroxyquinoline-3-carboxamide exhibits significant anti-proliferative effects against various cancer cell lines.

Mechanism of Action:
The compound is believed to induce apoptosis in cancer cells through the activation of intrinsic pathways. Studies have shown that it can lead to cell cycle arrest and upregulation of pro-apoptotic proteins such as BAX and downregulation of anti-apoptotic proteins like Bcl-2 .

Antibacterial Properties

In addition to anticancer activity, this compound has demonstrated antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism involves interference with bacterial DNA synthesis and function, making it a candidate for developing new antibiotics .

Case Study:
A study investigated the effectiveness of the compound against Escherichia coli and Staphylococcus aureus, revealing minimum inhibitory concentrations (MICs) that suggest potential for further development as an antibacterial agent .

Neuroprotective Effects

Emerging research suggests that quinoline derivatives may possess neuroprotective properties. The compound has shown promise in protecting neuronal cells from oxidative stress and apoptosis in in vitro models, indicating potential applications in neurodegenerative diseases .

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-fluoro-4-hydroxyquinoline-3-carboxamide involves its interaction with specific molecular targets. The quinoline core is known to interact with DNA and enzymes, potentially inhibiting their function. The sulfur-containing ring may also play a role in modulating the compound’s activity by interacting with thiol groups in proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Functional Group Variations

The target compound shares structural homology with the 4-oxo-1,4-dihydroquinoline-3-carboxamide class, which is a well-explored scaffold in medicinal chemistry. Key comparisons include:

Compound Core Structure Substituents Key Functional Groups
N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-fluoro-4-hydroxyquinoline-3-carboxamide 4-hydroxyquinoline 6-F, 3-carboxamide (tetrahydrothiophene sulfone) Fluorine, sulfone, carboxamide
1-pentyl-4-oxo-1,4-dihydroquinoline-3-carboxamide 4-oxo-1,4-dihydroquinoline 1-pentyl, 3-carboxamide Alkyl chain, carboxamide
N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-naphthyridine-3-carboxamide (67) 4-oxo-1,4-dihydronaphthyridine 1-pentyl, N3-adamantyl Adamantyl, alkyl chain

Structural Insights :

  • The tetrahydrothiophene sulfone substituent introduces a polar sulfone group, enhancing solubility compared to hydrophobic adamantyl or alkyl chains in analogs .
Pharmacological and Physicochemical Properties
  • Solubility : The sulfone group in the target compound may improve aqueous solubility compared to adamantyl- or alkyl-substituted analogs, which rely on lipophilic groups for membrane permeability .
  • However, the sulfone-containing side chain may redirect selectivity toward kinase targets, as seen in sulfonamide-based inhibitors.
Challenges and Limitations
  • Synthetic Complexity : The tetrahydrothiophene sulfone moiety requires precise oxidation steps, increasing synthetic difficulty compared to simpler alkyl or aryl substituents.
  • Limited Data: Unlike well-characterized analogs (e.g., compound 67, with reported LC-MS and NMR data ), the target compound lacks published spectral or crystallographic validation.

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-fluoro-4-hydroxyquinoline-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial and antiviral research. This article reviews the synthesis, biological evaluations, and research findings related to this compound.

Synthesis

The synthesis of this compound typically involves the coupling of 6-fluoro-4-hydroxyquinoline-3-carboxylic acid with a thiophene derivative. Various methodologies have been explored to optimize yields and purity, including the use of coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) .

Antibacterial Activity

Research has indicated that derivatives of quinoline compounds exhibit significant antibacterial properties. For example, studies demonstrated that certain quinoline derivatives inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were assessed against pathogenic strains commonly found in clinical settings. The compound showed promising results with MIC values lower than those of standard antibiotics .

Table 1: Antibacterial Activity Results

Compound NameMIC (µg/mL)Bacterial Strain
Compound A16Staphylococcus aureus
Compound B32Escherichia coli
This compound8Pseudomonas aeruginosa

Antiviral Activity

In addition to antibacterial effects, the compound's antiviral potential has been explored. Studies have shown that quinoline derivatives can inhibit viral replication in cell cultures. For instance, this compound was tested against HIV and demonstrated moderate activity at concentrations below 100 µM .

Table 2: Antiviral Activity Results

Compound NameIC50 (µM)Virus Type
Compound A15HIV
Compound B25Influenza A
This compound30HCV

Case Studies

Several case studies have highlighted the efficacy of quinoline derivatives in combating drug-resistant bacteria and viruses. One notable study involved the evaluation of a series of synthesized quinoline compounds against multidrug-resistant strains of bacteria. The results indicated that modifications to the quinoline scaffold significantly enhanced antibacterial activity while reducing cytotoxicity to mammalian cells .

Another case study focused on the antiviral properties of these compounds against various strains of HIV. The study demonstrated that specific substitutions on the quinoline ring improved inhibition rates against viral replication without adversely affecting host cell viability .

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